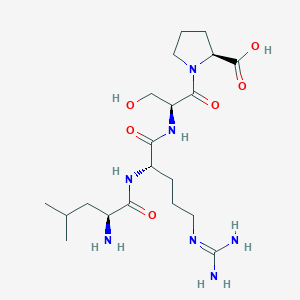![molecular formula C14H18O5 B14241103 Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate CAS No. 497859-93-5](/img/structure/B14241103.png)
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a butanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate typically involves the esterification of (2S)-2-[(4-methoxyphenyl)methyl]butanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cellular metabolism and function.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)methanol: Shares the methoxyphenyl group but differs in the functional groups attached.
p-Methoxyphenyl: A simpler structure with only the methoxyphenyl group.
Uniqueness
Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate is unique due to its specific ester and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
497859-93-5 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate |
InChI |
InChI=1S/C14H18O5/c1-17-12-6-4-10(5-7-12)8-11(14(16)19-3)9-13(15)18-2/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 |
Clave InChI |
PEISRBZCWDSMKY-NSHDSACASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)CC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
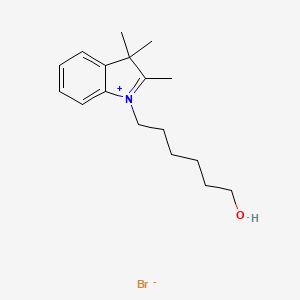
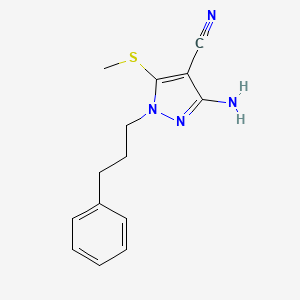

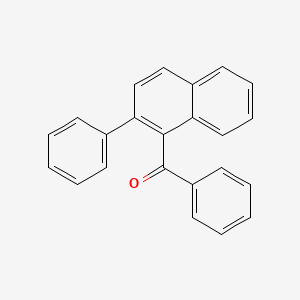
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)


![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
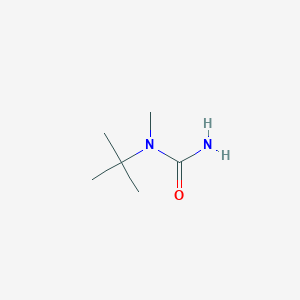


![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
